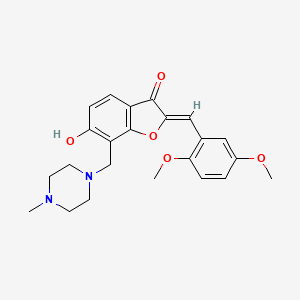

(Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one

Description

(Z)-2-(2,5-Dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a synthetic benzofuran derivative characterized by a Z-configuration benzylidene group at position 2, a hydroxyl group at position 6, and a 4-methylpiperazinylmethyl substituent at position 6.

Properties

IUPAC Name |

(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methylpiperazin-1-yl)methyl]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-24-8-10-25(11-9-24)14-18-19(26)6-5-17-22(27)21(30-23(17)18)13-15-12-16(28-2)4-7-20(15)29-3/h4-7,12-13,26H,8-11,14H2,1-3H3/b21-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDYAHOSWANSGS-BKUYFWCQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC(=C4)OC)OC)/C3=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Benzofuran Derivatives

Benzofuran derivatives are known for their broad range of biological activities, including:

- Antitumor

- Antimicrobial

- Anti-inflammatory

- Antioxidant

- Antihyperglycemic

These compounds often exhibit significant cytotoxic effects against various cancer cell lines and have been studied for their potential in treating chronic diseases .

1. Antitumor Activity

Research indicates that benzofuran derivatives can inhibit the growth of cancer cells through various mechanisms. The compound has shown promising results in vitro against multiple cancer cell lines. For instance, it exhibited significant cytotoxicity against:

- Huh7 (Hepatocellular carcinoma)

- Caco2 (Colorectal adenocarcinoma)

- HCT116 (Colorectal carcinoma)

- PC3 (Prostate carcinoma)

The IC50 values for these cell lines were reported to be below 10 μM, indicating potent antitumor activity .

| Cell Line | IC50 (μM) |

|---|---|

| Huh7 | <10 |

| Caco2 | <10 |

| HCT116 | <10 |

| PC3 | <10 |

The compound's antitumor effects are likely mediated through the induction of apoptosis and the generation of reactive oxygen species (ROS). Studies have demonstrated that it can increase caspase activity, leading to programmed cell death in cancer cells. This apoptotic pathway is crucial for eliminating malignant cells and is a common target for anticancer therapies .

3. Anti-inflammatory Properties

In addition to its antitumor effects, this compound has demonstrated anti-inflammatory properties by significantly reducing the levels of pro-inflammatory cytokines such as TNF, IL-1, and IL-8 in vitro. Such actions suggest its potential application in managing chronic inflammatory diseases .

Case Studies and Research Findings

Recent studies have highlighted the biological activities of benzofuran derivatives similar to the compound . For example:

- A study reported that a related benzofuran derivative reduced tumor necrosis factor levels by up to 93.8%, showcasing its anti-inflammatory capabilities .

- Another investigation into a series of benzofuran compounds revealed that specific structural modifications enhanced their kinase inhibition activity, which is critical for developing targeted cancer therapies .

Scientific Research Applications

Anti-inflammatory Properties

Benzofuran derivatives, including the targeted compound, have shown significant anti-inflammatory effects. Research indicates that similar benzofuran compounds inhibit pro-inflammatory mediators such as TNF and IL-1, suggesting that (Z)-2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one may also exhibit these properties. For instance, related compounds have demonstrated a reduction in inflammatory markers by substantial percentages in various studies .

Anticancer Potential

Benzofurans are recognized for their anticancer activities. They have been studied for their ability to sensitize tumor cells and inhibit NF-κB activation in cancer models. The structural features of this compound may contribute to similar anticancer properties, making it a candidate for further investigation in cancer therapy .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are well-documented. Several studies highlight their effectiveness against various pathogens, suggesting that the compound could possess similar activity. Its potential as an antimicrobial agent warrants exploration in both clinical and environmental contexts .

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions that include condensation reactions and cyclization processes. Efficient synthetic pathways are crucial for producing this compound at scale for research purposes .

Table 1: Comparison of Synthesis Methods

Pain Management

Given its anti-inflammatory properties, this compound may serve as a novel analgesic agent. The development of new non-steroidal anti-inflammatory drugs (NSAIDs) based on benzofuran scaffolds has been a focus of current research efforts aimed at minimizing gastrointestinal side effects while maximizing analgesic efficacy .

Neurological Disorders

The potential neuroprotective effects of benzofurans suggest applications in treating neurological disorders such as Alzheimer's disease and other forms of dementia. The inhibition of neuroinflammatory pathways may provide a therapeutic avenue for these conditions .

Osteoarthritis Management

A recent study highlighted the efficacy of benzofuran derivatives in managing osteoarthritis symptoms through the inhibition of inflammatory mediators and improvement of joint function in animal models . Such findings support the investigation of this compound as a potential treatment option.

Cancer Therapy Research

Research into related benzofuran compounds indicates their role in cancer prevention and therapy by inducing apoptosis in tumor cells and enhancing the effectiveness of existing chemotherapeutics . This suggests that the compound could be explored further for its synergistic effects when combined with established cancer treatments.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula (C₂₃H₂₆N₂O₆).

Key Observations

Substituent Effects on Aromaticity and Reactivity :

- The 2,5-dimethoxybenzylidene group in the target compound provides electron-donating methoxy groups, enhancing aromatic π-electron density compared to the thiophene-containing analog in . This difference may influence redox behavior or binding to electron-deficient biological targets.

- The 2,3,4-trimethoxy analog () exhibits higher molecular weight (470.52 g/mol) due to additional methoxy groups, which could reduce solubility but improve membrane permeability .

The thiophene-substituted analog () retains the 4-methylpiperazine group but replaces the benzylidene with a sulfur-containing heterocycle, which may alter metabolic stability or metal-binding capacity .

Spectroscopic and Synthetic Insights: IR and NMR data from analogous compounds () suggest that the Z-configuration of the benzylidene group is critical for maintaining planarity, as evidenced by characteristic C=N stretching frequencies (~1605–1615 cm⁻¹) and deshielded =CH proton signals (~7.9–8.4 ppm in ¹H NMR) . Synthesis of such compounds typically involves Knoevenagel condensation between substituted aldehydes and benzofuran precursors, as seen in for thiazolo-pyrimidine derivatives .

Q & A

Q. What synthetic methodologies are used to construct the benzofuran-3(2H)-one core in this compound?

The benzofuran-3(2H)-one core is synthesized via cyclization reactions. A common method involves condensing phenolic precursors with α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, describes using chloroacetic acid, aromatic aldehydes, and sodium acetate in acetic anhydride to form fused heterocycles . Protecting groups (e.g., benzyloxy in ) may be employed for selective functionalization .

Q. How is the benzylidene moiety introduced at the C2 position?

The benzylidene group is formed via Knoevenagel condensation between benzofuran-3(2H)-one and substituted benzaldehydes. and highlight catalytic sodium acetate in refluxing acetic anhydride, with the Z-configuration stabilized by intramolecular hydrogen bonding (e.g., between C6-OH and the carbonyl group) .

Q. What analytical techniques validate the compound’s structure and purity?

- NMR spectroscopy (1H, 13C) identifies regiochemistry and Z-configuration (e.g., vinylic proton coupling constants in ) .

- HRMS confirms molecular formula (e.g., m/z 386 in ) .

- HPLC-UV/MS () assesses purity and detects diastereomeric impurities .

Advanced Research Questions

Q. How can stereoselective synthesis of the Z-isomer be optimized?

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize Z-isomer transition states.

- Catalysis : Clay catalysts under microwave irradiation () improve efficiency and selectivity compared to thermal methods .

- Acid additives : Mild Brønsted acids (e.g., p-TsOH) enhance intramolecular hydrogen bonding to lock the Z-configuration .

Q. What role does the 4-methylpiperazinylmethyl group play in biological activity?

- SAR studies : Compare analogs (e.g., replacing piperazinyl with dimethylaminomethyl as in ) to evaluate antimicrobial/anticancer activity .

- Computational docking : Predict interactions with targets like Mycobacterium tuberculosis MtrA () or kinases () .

Q. What models evaluate this compound’s anticancer potential?

- In vitro : Cell viability (MTT/resazurin) and apoptosis assays (Annexin V/PI staining).

- In vivo : Xenograft models with pharmacokinetic profiling to assess bioavailability influenced by the piperazinyl group’s solubility () .

Q. How do green chemistry approaches improve synthesis sustainability?

demonstrates solventless microwave-assisted clay catalysis , which:

- Reduces environmental impact by eliminating solvents.

- Enhances reaction rates (2 h vs. 12 h for conventional reflux).

- Achieves higher yields (75–85% vs. 68% in ) .

Q. What computational tools predict metabolic stability and toxicity?

- ADMET software (SwissADME, ADMETlab) estimates metabolic pathways (e.g., N-demethylation) and toxicity (e.g., hERG inhibition).

- DFT calculations evaluate redox susceptibility for reactive metabolite formation (supported by oxime stability studies in ) .

Methodological Insights

- Stereochemical Confirmation : X-ray crystallography () and NOESY NMR are critical for verifying Z-configuration .

- Biological Assays : Combine in silico docking with enzymatic assays (e.g., kinase inhibition in ) for target validation .

- Scalability : Optimize microwave-assisted protocols () for large-scale synthesis without compromising stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.